molecular formula C7H8ClN3O B1428670 1-(6-Chloropyridazin-3-yl)azetidin-3-ol CAS No. 1020658-48-3

1-(6-Chloropyridazin-3-yl)azetidin-3-ol

Cat. No. B1428670
M. Wt: 185.61 g/mol
InChI Key: BUVGWHFIGNYWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloropyridazin-3-yl)azetidin-3-ol is a chemical compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for 1-(6-Chloropyridazin-3-yl)azetidin-3-ol is 1S/C7H8ClN3O/c8-6-1-9-2-7(10-6)11-3-5(12)4-11/h1-2,5,12H,3-4H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-(6-Chloropyridazin-3-yl)azetidin-3-ol is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the resources I found.

Scientific Research Applications

1. Analytical Methods in Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress and related disorders. The research by Ilyasov et al. (2020) focuses on understanding the reaction pathways of the ABTS/potassium persulfate decolorization assay, a prominent method for determining antioxidant capacity. This comprehensive review outlines the complexity of reactions involving antioxidants, especially of phenolic nature, and their implications in various fields, including food engineering and medicine. It underscores the need for a deeper understanding of these pathways to enhance the accuracy and applicability of antioxidant capacity assays (Ilyasov et al., 2020).

2. Advancements in Metathesis Reactions

Kiss et al. (2018) provide an insightful account of the use of metathesis reactions in synthesizing and transforming functionalized β-amino acid derivatives, highlighting their biological relevance and impact in drug research. The review discusses various types of metathesis reactions and their applications in creating a diverse array of molecular entities, underscoring their significance in synthetic and medicinal chemistry (Kiss et al., 2018).

3. Role of Phenolic Acids in Pharmacology

Phenolic acids, including chlorogenic acid (CGA), have garnered attention due to their multifaceted biological and pharmacological effects. Naveed et al. (2018) discuss the wide range of therapeutic roles of CGA, such as its antioxidant, cardioprotective, anti-inflammatory, and neuroprotective properties. This comprehensive review emphasizes the potential of CGA as a natural safeguard and food additive, highlighting its significance in reducing medical costs and promoting health (Naveed et al., 2018).

4. Synthesis and Transformation of 4-Phosphorylated Derivatives

Abdurakhmanova et al. (2018) systematically review the synthesis and transformation of 4-phosphorylated 1,3-azoles, detailing their chemical and biological properties. The review highlights various synthetic methods and the importance of these compounds in developing therapeutic agents with diverse activities, including insectoacaricidal and anti-blastic properties (Abdurakhmanova et al., 2018).

5. Novel Quinazolines and Pyrimidines for Optoelectronic Materials

The study by Lipunova et al. (2018) explores the significance of quinazolines and pyrimidines in the realm of optoelectronic materials. It presents a comprehensive review of luminescent small molecules and chelate compounds incorporating a quinazoline or pyrimidine ring, highlighting their potential applications in photo- and electroluminescence. This work underscores the value of incorporating these fragments into π-extended conjugated systems for creating innovative optoelectronic materials (Lipunova et al., 2018).

Safety And Hazards

This compound has been classified with the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(6-chloropyridazin-3-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c8-6-1-2-7(10-9-6)11-3-5(12)4-11/h1-2,5,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVGWHFIGNYWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NN=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyridazin-3-yl)azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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